molecular formula C12H14N2O5 B150312 Acromelic acid C CAS No. 133740-47-3

Acromelic acid C

Cat. No. B150312
M. Wt: 266.25 g/mol
InChI Key: IZOVOLIVYUHJAA-RNSXUZJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acromelic acid C is a naturally occurring compound that belongs to the family of acromelic acids. It is a secondary metabolite that has been isolated from various marine organisms such as sponges, tunicates, and algae. Acromelic acid C has attracted the attention of many researchers due to its potential applications in scientific research.

Scientific Research Applications

Receptor Studies and Biochemical Analysis

Acromelic acid C has been instrumental in receptor studies and biochemical analyses. A novel acromelic acid analog with an azido-functionalized phenyl group was synthesized for studies on kainoid receptors. This analog exhibited a biological activity equivalent to natural acromelic acid A, indicating possible binding to the same target biomolecule. The analog was also used in photoaffinity labeling experiments, enhancing the study of kainoid receptors (Furuta et al., 2004).

Synthesis and Structural Analysis

Parallel synthesis methods have been developed to create heteroaromatic acromelic acid analogues from (-)-alpha-kainic acid. This approach led to the creation of new C-4 heteroaromatic acromelic acid analogues. Some of these compounds showed strong binding to the kainate receptor, indicating their potential in exploring the structure and function of this receptor type (Baldwin et al., 2001).

Molecular Identification and Quantification

Techniques have been developed for the specific and sensitive liquid chromatographic-mass spectrometric identification and quantification of acromelic acid in mushrooms. This methodology involves a single-step methanol-water extraction followed by a selective cleanup, providing precise measurements of acromelic acid concentrations in mushroom samples (Bessard et al., 2004).

Neurological and Pain Studies

Acromelic acid C, particularly its isomers ACRO-A and ACRO-B, have been investigated for their role in inducing allodynia, a type of pain response. Studies on the primary afferents of somatic tissues demonstrated the powerful excitatory action of ACRO-A on mechanosensitive unmyelinated afferents in the skeletal muscle (Taguchi et al., 2009).

Radiolabeling and PET Tracing

Efforts have been made to create radioisotope-free biochemical probes based on acromelic acid analogues for studies on kainoid receptors. Additionally, a novel (11)C-labeled PET (positron emission tomography) tracer was synthesized based on the (phenylthio)pyrrolidine derivative, which is potentially useful for exploring the mode of action of acromelic acid in inducing allodynia (Sun et al., 2006; Kanazawa et al., 2011).

properties

CAS RN

133740-47-3

Product Name

Acromelic acid C

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(2S,3S,4S)-3-(carboxymethyl)-4-(6-oxo-1H-pyridin-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O5/c15-9-2-1-6(4-13-9)8-5-14-11(12(18)19)7(8)3-10(16)17/h1-2,4,7-8,11,14H,3,5H2,(H,13,15)(H,16,17)(H,18,19)/t7-,8+,11-/m0/s1

InChI Key

IZOVOLIVYUHJAA-RNSXUZJQSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2

SMILES

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2

Canonical SMILES

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2

Other CAS RN

133740-47-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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